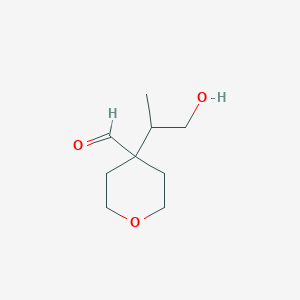
N-(3-bromo-4-methylphenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methylphenyl)thiolan-3-amine: is an organic compound with the molecular formula C₁₁H₁₄BrNS It is characterized by a thiolane ring attached to an amine group and a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)thiolan-3-amine typically involves the following steps:
Bromination of 4-methylphenylamine: The starting material, 4-methylphenylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methylphenylamine.
Formation of Thiolane Ring: The brominated amine is then reacted with 1,3-dichloropropane in the presence of a base such as sodium hydride to form the thiolane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-bromo-4-methylphenyl)thiolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromo-4-methylphenyl)thiolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design and discovery, particularly in the search for new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which N-(3-bromo-4-methylphenyl)thiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and thiolane ring play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)thiolan-3-amine
- N-(3-chloro-4-methylphenyl)thiolan-3-amine
- N-(3-bromo-4-ethylphenyl)thiolan-3-amine
Uniqueness
N-(3-bromo-4-methylphenyl)thiolan-3-amine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-2-3-9(6-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
UQPSZNRFJAUYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


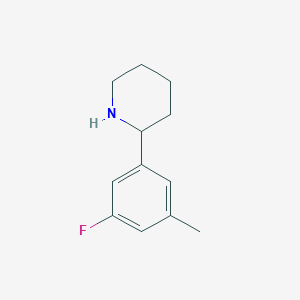

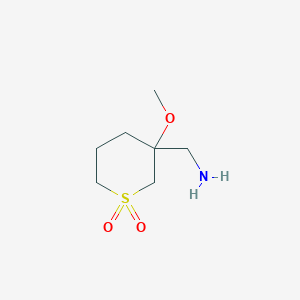
![4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine](/img/structure/B13285072.png)
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]oxolan-3-amine](/img/structure/B13285079.png)
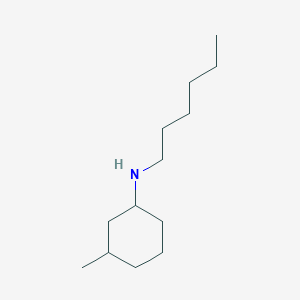

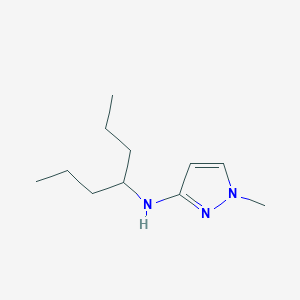
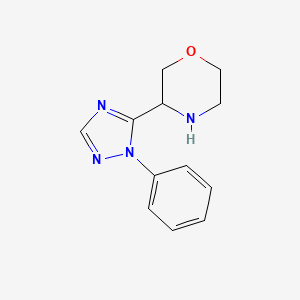
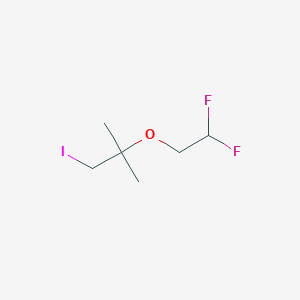


![3,3-Dimethyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13285126.png)
